molecular formula C9H14N2OS B6582613 3-[(1,3-thiazol-2-yloxy)methyl]piperidine CAS No. 1185541-14-3

3-[(1,3-thiazol-2-yloxy)methyl]piperidine

Cat. No.: B6582613
CAS No.: 1185541-14-3
M. Wt: 198.29 g/mol
InChI Key: RVWVMUDHEJMPEC-UHFFFAOYSA-N
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Description

3-[(1,3-thiazol-2-yloxy)methyl]piperidine is a heterocyclic compound that features both a thiazole ring and a piperidine ring. The thiazole ring contains sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-thiazol-2-yloxy)methyl]piperidine typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method is the nucleophilic substitution reaction where a thiazole derivative reacts with a piperidine derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-thiazol-2-yloxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1,3-thiazol-2-yloxy)methyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-thiazol-2-yloxy)methyl]piperidine is unique due to the combination of the thiazole and piperidine rings, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(piperidin-3-ylmethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h4-5,8,10H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWVMUDHEJMPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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